N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine
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Overview
Description
N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group, a propenylidene linkage, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and propenylidene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the pyrimidine core can interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine: Characterized by the presence of a nitrophenyl group and a pyrimidine core.
N5-(3-(4-Aminophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine: Similar structure but with an amino group instead of a nitrophenyl group.
N5-(3-(4-Methylphenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine: Similar structure but with a methyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for redox reactions, while the pyrimidine core provides a versatile scaffold for further functionalization.
Properties
CAS No. |
13491-29-7 |
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Molecular Formula |
C19H16N6O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-6-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H16N6O2/c20-18-17(16(23-19(21)24-18)14-6-2-1-3-7-14)22-12-4-5-13-8-10-15(11-9-13)25(26)27/h1-12H,(H4,20,21,23,24)/b5-4+,22-12? |
InChI Key |
VSLWSTSTUSVHGC-HCPOURLOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N=CC=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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